N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
N-[2-(3-Methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a benzamide derivative featuring a chromen-4-one (coumarin) scaffold substituted at position 2 with a 3-methylphenyl group and at position 6 with a benzamide moiety. The compound’s structure combines the planar chromenone core with aromatic substituents, making it a subject of interest in medicinal chemistry and materials science. Its molecular formula is C23H17NO3, with a molecular weight of 355.39 g/mol (calculated from standard atomic weights). The 3-methylphenyl group introduces steric bulk, while the benzamide moiety provides hydrogen-bonding capabilities, which may influence biological activity or crystallographic packing .
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-6-5-9-17(12-15)22-14-20(25)19-13-18(10-11-21(19)27-22)24-23(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHNODVKNTYQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methylbenzaldehyde with 4-hydroxycoumarin to form the chromen-4-one core. This intermediate is then subjected to further reactions to introduce the benzamide group.
Condensation Reaction: 3-methylbenzaldehyde reacts with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide to form the chromen-4-one intermediate.
Amidation Reaction: The chromen-4-one intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has shown that the compound may have potential therapeutic applications, including as an anticancer agent or as a treatment for other diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with various molecular targets and pathways. The chromen-4-one core structure is known to interact with enzymes and receptors in biological systems, leading to its diverse biological activities. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Compound A : N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Molecular Formula: C26H23NO3
- Molecular Weight : 397.47 g/mol
- Key Differences: The 4-tert-butylphenyl substituent at position 2 increases hydrophobicity and steric bulk compared to the 3-methylphenyl group in the target compound.
Compound B : 4-Chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Molecular Formula: C23H16ClNO3
- Molecular Weight : 389.80 g/mol
- Key Differences : The addition of a chlorine atom at the para-position of the benzamide ring introduces an electron-withdrawing group, which could modulate electronic properties and reactivity. This substitution is common in drug design to enhance metabolic stability or binding affinity .
Compound C : 4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- CAS : 923211-76-1
- Molecular Formula: C23H16ClNO3
- Key Differences: The 2-methylphenyl substituent at position 2 alters steric interactions compared to the 3-methylphenyl isomer.
Simplified Benzamide Analogues
Compound D : N-(3-Methylphenyl)benzamide
- Molecular Formula: C14H13NO
- Molecular Weight : 211.25 g/mol
- Structural Insights: Crystallographic studies reveal a non-planar conformation, with dihedral angles between the benzamide and 3-methylphenyl rings ranging from 70.6° to 74.2°. This distortion contrasts with the rigid chromenone-containing derivatives, highlighting how the chromenone scaffold enforces planarity in the target compound .
Compound E : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Molecular Formula: C17H19NO3
- Key Features: The ethyl linker and dimethoxy groups introduce flexibility and electron-donating effects, which may enhance solubility compared to chromenone-based benzamides .
Comparative Data Table
Key Findings from Comparative Studies
Electron-withdrawing groups (e.g., Cl in Compound B) may enhance stability and intermolecular interactions via dipole effects .
Conformational Rigidity: Chromenone-containing derivatives exhibit enforced planarity due to the fused aromatic system, while simpler benzamides (Compound D) adopt twisted conformations, as evidenced by crystallographic data .
Biological Implications :
- Screening data for Compound B () suggest its use in high-throughput assays, likely due to balanced lipophilicity and electronic properties. The target compound’s lack of halogens may reduce toxicity risks but could limit metabolic stability .
Biological Activity
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential applications in cancer therapy and antimicrobial treatments, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a chromenone core linked to a benzamide moiety, characterized by the following structural formula:
This unique structure contributes to its biological efficacy, particularly through interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-cancer and antimicrobial properties. The following sections detail these activities based on recent studies.
Anti-Cancer Activity
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, leading to reduced tumor growth.
-
Case Studies :
- A study demonstrated that derivatives of similar chromenone structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
- Molecular dynamics simulations revealed that the compound interacts with proteins primarily through hydrophobic contacts, which is crucial for its anti-cancer activity.
- Data Table : Comparison of anti-cancer activities of related compounds:
| Compound Name | Structure Features | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Chromenone derivative | 1.61 | Anti-cancer |
| Compound B | Benzamide derivative | 1.98 | Anti-cancer |
| This compound | Chromenone-benzamide hybrid | TBD | Anti-cancer |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against various pathogens.
- Mechanism of Action : The compound likely disrupts microbial cell membranes or inhibits essential metabolic pathways, leading to cell death.
-
Research Findings :
- In vitro studies have indicated that similar benzamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a comparable profile for this compound .
- Data Table : Summary of antimicrobial activities:
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 64 µg/mL |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the chromenone core via cyclization of substituted 2-hydroxyacetophenone derivatives under acidic conditions.
- Step 2 : Introduction of the 3-methylphenyl group at the C2 position using Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on halogen substituents.
- Step 3 : Benzamide functionalization at the C6 position via nucleophilic acyl substitution with benzoyl chloride derivatives.
- Optimization : Reaction conditions (solvent, temperature, catalysts) are adjusted using design-of-experiment (DoE) frameworks. For example, anhydrous DMF at 80–100°C with K₂CO₃ as a base improves benzamide coupling efficiency .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., chromenone carbonyl at δ ~175 ppm, benzamide NH at δ ~10 ppm).
- X-ray Crystallography : Single-crystal diffraction resolves stereochemical ambiguities. For example, SHELXL refinement (via WinGX suite) identifies anisotropic displacement parameters and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 356.1284) .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination).
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory mediators (COX-2) via fluorometric or colorimetric kits.
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to isolate compound effects .
Q. What methods ensure purity and stability during synthesis and storage?
- Methodological Answer :
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity (>95% area under curve).
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hygroscopicity and photolytic decomposition. Stabilizers like ascorbic acid may be added for long-term storage .
Q. What are common synthetic challenges, and how are they mitigated?
- Methodological Answer :
- Low Yield in Cyclization : Trace moisture degrades intermediates; use anhydrous solvents and molecular sieves.
- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted benzoyl chloride derivatives.
- Crystallization Issues : Slow evaporation from ethanol/dichloromethane mixtures improves crystal quality for diffraction .
Advanced Research Questions
Q. How are crystallographic data contradictions resolved for polymorphic forms or disordered conformers?
- Methodological Answer :
- Disorder Modeling : SHELXL’s PART instruction refines occupancy ratios (e.g., 50:50 split for rotational isomers).
- Twinned Data : Use TWIN/BASF commands in SHELXL to handle overlapping reflections.
- Validation Tools : CheckCIF (via IUCr) identifies geometric outliers (e.g., bond angles > 5σ from ideal values) .
Q. How do substituent variations (e.g., methyl vs. chloro groups) influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 3-Cl, 4-F substituents) and compare IC₅₀ values in enzyme assays.
- Computational Modeling : Docking (AutoDock Vina) predicts binding affinity changes; MD simulations (GROMACS) assess protein-ligand stability.
- Meta-Analysis : Cross-reference PubChem BioAssay data for structural analogs to identify activity trends .
Q. What advanced spectroscopic methods elucidate dynamic molecular behavior in solution?
- Methodological Answer :
- VT-NMR : Variable-temperature ¹H NMR (25–60°C) detects rotational barriers in benzamide groups (e.g., coalescence temperature for NH proton exchange).
- 2D NOESY : Identifies intramolecular interactions (e.g., chromenone-phenyl stacking).
- Time-Resolved Fluorescence : Measures excited-state lifetimes to study solvent effects on photophysical properties .
Q. What strategies identify the compound’s molecular targets in mechanistic studies?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on sepharose beads; analyze bound proteins via SDS-PAGE/MS.
- Thermal Shift Assay (TSA) : Monitor protein denaturation (Sypro Orange dye) to identify stabilized targets.
- CRISPR-Cas9 Knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .
Q. How are discrepancies in biological activity between in vitro and in vivo models addressed?
- Methodological Answer :
- ADME Profiling : Microsomal stability assays (human liver microsomes) predict metabolic liabilities.
- Formulation Optimization : Nanoemulsions or PEGylation improve bioavailability in rodent models.
- Biomarker Analysis : ELISA or Western blot quantifies target modulation (e.g., phosphorylated EGFR levels) in tumor tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
